5-Hydroxybenzofuran-2-carboxylic acid
Overview
Description
5-Hydroxybenzofuran-2-carboxylic acid is a chemical compound with the molecular formula C9H6O4. It is a derivative of benzofuran, a heterocyclic compound that contains a fused benzene and furan ring. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxybenzofuran-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the free radical cyclization cascade, which is an efficient way to construct complex benzofuran derivatives . Another method involves the formylation of 5-hydroxybenzofuran derivatives, followed by Knoevenagel condensation with ethyl acylacetates .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as cyclization, formylation, and condensation reactions, followed by purification techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxybenzofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the carboxylic acid group can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
5-Hydroxybenzofuran-2-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Hydroxybenzofuran-2-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, it can inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slow down conduction velocity, and reduce sinus node autonomy. These actions make it effective in dealing with conditions like paroxysmal supraventricular tachycardia, atrial premature beats, and premature ventricular contractions .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound, which lacks the hydroxyl and carboxylic acid groups.
5-Methoxybenzofuran-2-carboxylic acid: Similar structure but with a methoxy group instead of a hydroxyl group.
6-Hydroxybenzofuran-2-carboxylic acid: Similar structure but with the hydroxyl group at a different position.
Uniqueness
5-Hydroxybenzofuran-2-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxyl and carboxylic acid groups allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
5-hydroxy-1-benzofuran-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O4/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4,10H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDFAGAYNULBGAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C=C(O2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80480528 | |
Record name | 5-Hydroxybenzofuran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80480528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56172-36-2 | |
Record name | 5-Hydroxybenzofuran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80480528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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